1,4-Dimethylpyridinium iodide
Description
Significance of Pyridinium (B92312) Architectures in Organic Synthesis and Materials Science
Quaternary pyridinium salts are a well-established and adaptable class of substances with an extensive array of applications in chemistry, biochemistry, and materials science. researchgate.net These compounds, characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, are integral to numerous chemical transformations and material formulations. researchgate.netjst.go.jp The functionalization of the pyridyl ring, either at the nitrogen or carbon atoms, allows for the fine-tuning of their chemical and electronic properties to suit specific needs. researchgate.net
In organic synthesis, pyridinium salts are widely employed as reagents and phase-transfer catalysts. lookchem.comcymitquimica.com As phase-transfer catalysts, they facilitate reactions between reactants located in immiscible phases, thereby increasing reaction rates and yields, particularly in processes like alkylation and acylation. lookchem.commyskinrecipes.comchemimpex.com Their ionic nature and solubility in various solvents make them highly effective for this purpose. cymitquimica.comchemimpex.com
The field of materials science has also seen significant contributions from pyridinium architectures. They are fundamental building blocks for ionic liquids, which are valued as solvents in chemical processes due to their low volatility and high thermal stability. myskinrecipes.com Furthermore, their properties are harnessed in the development of advanced materials, including those for batteries and fuel cells, where they can enhance conductivity and performance. chemimpex.com Studies have also investigated their role as modifiers for the rheological properties of geopolymer pastes, which is relevant for applications like 3D printing. scientific.net
Historical Context and Evolution of 1,4-Dimethylpyridinium (B189563) Iodide within Pyridinium Chemistry
The history of pyridine chemistry dates back to its initial extraction from coal tar. wikipedia.org However, this method was inefficient, yielding only about 0.1% pyridine. wikipedia.org A significant breakthrough occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace, producing pyridine. wikipedia.org The quaternization of pyridine with alkyl halides to produce quaternary ammonium (B1175870) salts soon became a fundamental reaction. researchgate.netacs.org
The synthesis of 1,4-Dimethylpyridinium iodide is a classic example of this quaternization. It emerged from systematic investigations into quaternary pyridinium salts and is typically achieved through the methylation of 4-methylpyridine (B42270) (also known as γ-picoline) with iodomethane (B122720). iucr.orgiucr.orgnih.gov A common laboratory procedure involves heating a mixture of 4-methylpyridine and iodomethane in a solvent such as 2-propanol or acetone (B3395972). iucr.orgiucr.orgnih.gov The reaction initiates upon heating to around 50-60°C, and upon cooling, colorless, block-like crystals of this compound precipitate with a high yield, often around 89%. iucr.orgiucr.orgnih.gov
Detailed structural elucidation of the compound was made possible by advances in X-ray crystallography. iucr.orgiucr.org Studies have revealed that this compound crystallizes with three independent cations and three independent iodide anions in the asymmetric unit. iucr.orgiucr.orgresearchgate.net The primary intermolecular interactions in the solid state are electrostatic forces between the cationic and anionic components. iucr.org
Scope and Research Trajectories Pertaining to this compound
Research involving this compound continues to explore its utility in various scientific domains. Its established role as a phase-transfer catalyst in organic synthesis remains a key area of application, enhancing the efficiency of reactions involving both organic and inorganic components. lookchem.commyskinrecipes.comchemimpex.com
Beyond catalysis, this compound serves as a valuable synthetic intermediate and precursor. scbt.com It has been utilized in the synthesis of more complex molecules, such as two-photon ratiometric fluorescent probes for imaging mitochondrial cysteine in living cells. sigmaaldrich.comsigmaaldrich.com This highlights its growing importance in the development of advanced biochemical tools. In another synthetic application, it was used as a reactant with 4-dimethylamino-benzol-1,3-dicarbaldehyde to create a diiodide compound. rsc.org
Data Tables
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dimethylpyridin-1-ium iodide | nih.gov |
| Molecular Formula | C₇H₁₀IN | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 235.07 g/mol | chemimpex.comnih.govsigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white/light yellow powder or crystalline solid | cymitquimica.comchemimpex.com |
| Melting Point | 151-154 °C | myskinrecipes.comchemimpex.comsigmaaldrich.com |
| Solubility | Soluble in polar solvents like water and methanol (B129727) (25 mg/mL in methanol) | cymitquimica.comsigmaaldrich.com |
| CAS Number | 2301-80-6 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 13.8301 (6) | researchgate.net |
| b (Å) | 19.7170 (9) | researchgate.net |
| c (Å) | 10.2121 (5) | researchgate.net |
| β (°) | 109.642 (1) | researchgate.net |
| Volume (ų) | 2622.7 (2) | researchgate.net |
| Z | 12 | researchgate.net |
| Temperature (K) | 150 | researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dimethylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.HI/c1-7-3-5-8(2)6-4-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBTXORLVXZWSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945699 | |
| Record name | 1,4-Dimethylpyridin-1-ium iodide | |
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Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2301-80-6 | |
| Record name | 1,4-Dimethylpyridinium iodide | |
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| Record name | 4-Picolinium, 1-methyl-, iodide | |
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| Record name | 4-Picolinium, iodide | |
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| Record name | 1,4-Dimethylpyridin-1-ium iodide | |
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| Record name | 1,4-Dimethylpyridinium iodide | |
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Synthetic Methodologies and Mechanistic Investigations of 1,4 Dimethylpyridinium Iodide
Optimized Synthesis Protocols for 1,4-Dimethylpyridinium (B189563) Iodide
The synthesis of 1,4-dimethylpyridinium iodide is most commonly achieved through the quaternization of 4-methylpyridine (B42270). This process involves the direct alkylation of the pyridine (B92270) nitrogen atom.
The primary and most well-established method for synthesizing this compound is the direct methylation of 4-methylpyridine (also known as 4-picoline) using an alkylating agent, typically iodomethane (B122720) (methyl iodide). iucr.orgresearchgate.net This reaction is a straightforward and efficient way to produce the target quaternary ammonium (B1175870) salt. The starting materials, 4-methylpyridine and iodomethane, are often used in equimolar ratios to ensure complete conversion and high product yield. nih.govmdpi.com The product is an organic salt that often precipitates from the reaction mixture, facilitating its isolation. nih.govsigmaaldrich.com
In a representative procedure, 4-methylpyridine and iodomethane are combined in a suitable solvent. iucr.orgresearchgate.net The mixture is then heated to initiate the reaction. iucr.org Upon cooling, this compound crystallizes and can be collected via vacuum filtration. iucr.orgresearchgate.net This method is known for its high efficiency, with reported yields as high as 89%. iucr.orgresearchgate.net The resulting compound can be further purified by recrystallization from solvents like methanol (B129727) to enhance its purity for subsequent applications. nih.govirjet.net
The choice of solvent and the optimization of reaction parameters such as temperature and time are critical for maximizing the yield and purity of this compound. Various solvents have been successfully employed, each influencing the reaction conditions and outcomes.
Commonly used solvents include 2-propanol, acetone (B3395972), and methanol. iucr.orgnih.govmdpi.comrsc.org
2-Propanol: Heating a mixture of 4-methylpyridine and iodomethane in 2-propanol to 323 K (50 °C) followed by cooling has been shown to produce colorless, block-like crystals with a high yield of 89%. iucr.orgresearchgate.net The polarity of 2-propanol aids in dissolving the reactants while allowing the product to crystallize effectively upon cooling.
Acetone: Refluxing the reactants in acetone at approximately 45-60 °C for about two hours is another effective protocol. nih.govmdpi.com After the reflux period, the solution is cooled to room temperature, and the precipitated product is filtered and dried. nih.gov
Methanol: Synthesis in methanol has been conducted at 75 °C, with the reaction running overnight. rsc.org Recrystallization from a methanol/ether mixture is also noted as an effective purification method.
Acetonitrile (B52724): The use of anhydrous acetonitrile as a solvent is beneficial as it can reduce the potential for hydrolysis of the methyl iodide reactant.
The optimization of parameters is crucial for achieving high yields and purity. For instance, slow cooling (e.g., 0.5°C/min) can favor the growth of larger crystals, leading to improved yields of over 85%. The reaction is generally exothermic, and the formation of the solid precipitate helps to drive the chemical equilibrium toward the product side.
Table 1: Comparison of Synthetic Protocols for this compound
Synthesis Protocol Comparison
| Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 2-Propanol | 323 K (50 °C) | ~30 min cooling after heating | 89% | iucr.org, researchgate.net |
| Acetone | ~60 °C (Reflux) | 2 hours | Not Specified | nih.gov |
| Acetone | 45 °C (Reflux) | 2 hours | Not Specified | mdpi.com |
| Methanol | 75 °C (Reflux) | Overnight | 92% (for a related derivative) | rsc.org |
| Anhydrous Acetonitrile | Reflux | Not Specified | >85% (optimized) |
Green Chemistry Approaches in this compound Synthesis
While the classical synthesis of this compound is well-established, the application of green chemistry principles to its production is not extensively documented in the reviewed literature. Green chemistry focuses on developing environmentally benign methods, often utilizing non-toxic reagents, alternative energy sources like microwaves, or solvent-free conditions to reduce environmental impact. researchgate.netmdpi.com Methodologies such as using water as a solvent or employing reusable catalysts are common in the green synthesis of related heterocyclic compounds like 1,4-dihydropyridines. researchgate.netscirp.org However, specific research detailing the application of these green protocols for the direct synthesis of this compound remains limited. The established methods predominantly rely on traditional organic solvents and heating. iucr.orgresearchgate.netnih.gov
Reaction Mechanism Elucidation in Formation Pathways
The formation of this compound from 4-methylpyridine and iodomethane occurs via a well-understood nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism.
In this pathway:
The nitrogen atom of the 4-methylpyridine ring acts as the nucleophile. It possesses a lone pair of electrons that is available for forming a new bond.
The iodomethane molecule serves as the electrophile. The carbon-iodine bond is polarized due to the higher electronegativity of iodine, rendering the methyl carbon electron-deficient and susceptible to nucleophilic attack.
The nucleophilic nitrogen atom attacks the electrophilic methyl carbon of iodomethane. This results in the formation of a new carbon-nitrogen bond.
Simultaneously with the formation of the C-N bond, the carbon-iodine bond breaks, and the iodine atom leaves as an iodide anion (I⁻).
The final product is the ionic salt, this compound, which consists of the positively charged 1,4-dimethylpyridinium cation and the negatively charged iodide anion.
The reaction is typically irreversible as the formation of the stable ionic salt from neutral reactants is thermodynamically favorable. Crystallization of the product from the solution further drives the reaction to completion.
Crystallographic and Spectroscopic Characterization of 1,4 Dimethylpyridinium Iodide
Single Crystal X-ray Diffraction Analysis of 1,4-Dimethylpyridinium (B189563) Iodide
The solid-state structure of 1,4-Dimethylpyridinium iodide was elucidated through single-crystal X-ray diffraction, providing precise insights into its atomic arrangement and intermolecular organization. iucr.orgresearchgate.net
Crystal System and Space Group Determination
This compound crystallizes in the monoclinic system. iucr.orgresearchgate.net The specific space group was determined to be P2₁/c. iucr.orgresearchgate.net The analysis was conducted at a temperature of 150 K. iucr.orgresearchgate.net Detailed crystallographic parameters are summarized in the table below.
| Crystal Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.8301 (6) |
| b (Å) | 19.7170 (9) |
| c (Å) | 10.2121 (5) |
| β (°) | 109.642 (1) |
| Volume (ų) | 2622.7 (2) |
| Z | 12 |
| Temperature (K) | 150 |
| Radiation Type | Mo Kα |
| µ (mm⁻¹) | 3.59 |
| Data sourced from IUCrData. iucr.orgresearchgate.net |
Asymmetric Unit Composition and Molecular Conformation
The asymmetric unit of the this compound crystal is notably complex, containing three independent 1,4-dimethylpyridinium cations and three independent iodide anions. iucr.orgiucr.orgresearchgate.net This arrangement means that the fundamental repeating unit of the crystal structure consists of a total of six ions. The molecular conformation of the 1,4-dimethylpyridinium cation consists of a planar pyridinium (B92312) ring with methyl groups attached at the nitrogen (N1) and the opposing carbon (C4) positions.
Intermolecular Interactions and Crystal Packing Motifs
Despite the ionic nature of the compound, the crystal packing is characterized by the absence of significant intermolecular interactions. iucr.orgiucr.orgresearchgate.net The primary forces governing the crystal structure are the electrostatic interactions between the positively charged 1,4-dimethylpyridinium cations and the negatively charged iodide anions. The distances between hydrogen atoms on the cations and the iodide anions (H···I) are reported to be in the range of approximately 3.06 to 3.16 Å. iucr.org The crystal packing, when viewed along the c-axis, reveals a structured arrangement of the three unique cations and anions without specific directional interactions like strong hydrogen bonds. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule in solution. For this compound, both ¹H and ¹³C NMR studies are crucial for confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of pyridinium salts shows a characteristic downfield shift for all proton signals compared to the parent pyridine (B92270) base. pw.edu.pl This deshielding effect is due to the positive charge on the nitrogen atom, which reduces the electron density on the ring's carbon and hydrogen atoms. pw.edu.pl In this compound, the protons on the pyridinium ring and the methyl groups exhibit distinct chemical shifts, allowing for unambiguous assignment. The formation of the N-methyl bond results in a more significant downfield shift compared to protonation (hydrochloride formation). pw.edu.pl
| Proton Type | Expected Chemical Shift Range (ppm) |
| N-CH₃ (Methyl protons on Nitrogen) | ~4.2 ppm |
| Ring-CH₃ (Methyl protons on C4) | ~2.5 - 2.7 ppm |
| Ring Protons (adjacent to N) | ~8.5 - 8.8 ppm |
| Ring Protons (adjacent to C-CH₃) | ~7.9 - 8.2 ppm |
| Note: Expected ranges are based on general principles for pyridinium salts and may vary with solvent and concentration. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations
Similar to ¹H NMR, the ¹³C NMR spectrum provides direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridinium ring are sensitive to their position relative to the nitrogen atom and the methyl substituents. The carbons directly bonded to the nitrogen (C2 and C6) are typically shifted further downfield due to the electron-withdrawing effect of the quaternary nitrogen.
| Carbon Type | Expected Chemical Shift Range (ppm) |
| N-CH₃ (Methyl carbon on Nitrogen) | ~45 - 50 ppm |
| Ring-CH₃ (Methyl carbon on C4) | ~20 - 25 ppm |
| C4 (Carbon with methyl group) | ~155 - 160 ppm |
| C2, C6 (Carbons adjacent to N) | ~143 - 147 ppm |
| C3, C5 (Carbons adjacent to C4) | ~125 - 130 ppm |
| Note: Expected ranges are based on general principles for pyridinium salts and may vary with solvent and concentration. |
Diffusion-Ordered Spectroscopy (DOSY) Applications
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org This coefficient is dependent on the size and shape of the molecule, as well as the viscosity of the solvent. rsc.org
While specific DOSY experimental data for this compound is not extensively documented in the reviewed literature, the technique offers several potential applications for its characterization:
Purity Assessment: DOSY can be used to non-invasively assess the purity of a this compound sample. Signals from smaller precursor molecules, such as 4-methylpyridine (B42270) and iodomethane (B122720), would exhibit faster diffusion rates and could be easily distinguished from the larger, slower-diffusing product ion.
Ion Pairing and Aggregation: As an ionic compound, this compound exists as cations and anions in solution. DOSY can provide insights into the extent of ion pairing or aggregation. rsc.orgresearchgate.net In solutions, the cation and anion may diffuse together as a pair or as larger aggregates, resulting in a single diffusion coefficient. Conversely, in highly dissociating solvents, the ions may diffuse independently, leading to different diffusion coefficients if their sizes are sufficiently distinct.
Interaction Studies: The technique is valuable for studying non-covalent interactions. scispace.com If this compound were to interact with other molecules in solution, the resulting complex would have a different (typically slower) diffusion coefficient than the free salt, allowing for the characterization of host-guest or other supramolecular systems.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Characterization
The photophysical properties of pyridinium salts are of significant interest, often forming the core of various dyes and probes. rsc.orgnih.gov The absorption and emission profiles are strongly influenced by the electronic structure of the pyridinium ring and its substituents, as well as interactions with the counter-ion and solvent.
Simple pyridinium salts typically exhibit absorption bands in the ultraviolet region. For more complex derivatives, these absorption bands can extend into the visible region. For instance, some pyridinium-based dyes show charge-transfer bands that are sensitive to solvent polarity. acs.org In the solid state, anion-π interactions between the iodide and the pyridinium cation can give rise to low-energy charge transfer absorption bands. nih.govrsc.org
Many simple pyridinium salts are not strongly fluorescent in solution. However, the this compound structure serves as a precursor for highly fluorescent molecules. nih.govmdpi.com For example, stilbazolium dyes synthesized from this compound are known to be "turn-on" fluorescent probes whose quantum yield and fluorescence lifetime increase dramatically upon binding to macromolecules like proteins. nih.gov Furthermore, certain crystalline pyridinium salts can exhibit strong room-temperature phosphorescence, a phenomenon attributed to the heavy-atom effect of the iodide counter-ion promoting spin-orbit coupling and facilitating intersystem crossing. nih.govrsc.org
The photophysical behavior of this compound and its derivatives in solution is highly dependent on the solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the energy of the ground and excited states, thereby affecting the position of absorption and emission maxima (solvatochromism). acs.org
For fluorescent derivatives of this compound, intramolecular rotation around single bonds in the excited state often provides a non-radiative decay pathway, leading to low fluorescence quantum yields in low-viscosity solvents. nih.gov When the environment becomes more rigid, such as upon binding to a protein or in a highly viscous solvent, this intramolecular rotation is restricted. This blockage of the non-radiative decay channel leads to a significant enhancement of fluorescence, a property exploited in probes for sensing changes in local viscosity or for bio-imaging. nih.gov
Other Spectroscopic Methods in Structural Elucidation
Beyond crystallography, several other spectroscopic techniques are essential for the complete structural elucidation of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. nih.govmpg.de
In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the N-methyl group, the C4-methyl group, and the aromatic protons on the pyridinium ring. The electron-withdrawing effect of the positively charged nitrogen atom would cause the ring protons, particularly those adjacent to the nitrogen (at the 2 and 6 positions), to appear at a downfield chemical shift. rsc.orgnih.gov
The ¹³C NMR spectrum provides complementary information, showing separate resonances for the two methyl carbons and the carbons of the pyridinium ring. nih.govguidechem.com The chemical shifts of the ring carbons are also influenced by the positive charge on the nitrogen atom. mpg.de
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the cation. For this compound, the analysis would be performed in positive ion mode. The expected parent ion would be the 1,4-dimethylpyridinium cation (C₇H₁₀N⁺) with a calculated m/z of approximately 108.08. uni.lu Techniques like electrospray ionization (ESI) are well-suited for analyzing such pre-charged quaternary ammonium (B1175870) compounds. nih.govrsc.org High-resolution mass spectrometry can confirm the elemental composition of the cation with high accuracy. mpg.de Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridinium ring. nih.gov
Catalytic Applications of 1,4 Dimethylpyridinium Iodide in Organic Transformations
1,4-Dimethylpyridinium (B189563) Iodide as a Phase Transfer Catalyst
1,4-Dimethylpyridinium iodide belongs to the class of quaternary ammonium (B1175870) salts, which are widely employed as phase-transfer catalysts (PTCs). nih.gov PTCs are instrumental in overcoming the mutual insolubility of reactants by facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. mdma.chwisdomlib.org This methodology is recognized as a cornerstone of green chemistry, as it often allows for the use of less hazardous solvents, milder reaction conditions, and can reduce waste generation. wisdomlib.orgacsgcipr.org
The application of phase-transfer catalysis can significantly improve the efficiency and yield of a wide range of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations. mdma.chcrdeepjournal.org By transporting the reacting anion into the organic phase, the catalyst increases the effective concentration of the nucleophile and enhances its reactivity, leading to faster reaction rates and higher product yields. wiley-vch.de PTCs make it possible to use inexpensive and environmentally benign reagents and can be scaled for industrial applications. crdeepjournal.orgwiley-vch.de
The effectiveness of quaternary ammonium salts as phase-transfer catalysts is demonstrated in various synthetic processes. For instance, in the C5-selective alkylation of hydantoins, different catalysts show high efficacy under mild conditions. nih.gov
| Catalyst | Reaction | Yield (%) | Reference |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | C5-Alkylation of Hydantoin | High Yields | nih.gov |
| Tetrabutylammonium iodide | C5-Alkylation of Hydantoin | 90% | nih.gov |
| Tetrabutylammonium hydrogen sulfate | C5-Alkylation of Hydantoin | 78% | nih.gov |
| Tetrahexylammonium bromide | C5-Alkylation of Hydantoin | 86% | nih.gov |
This table illustrates the general effectiveness of quaternary ammonium salts in phase-transfer catalysis, a class to which this compound belongs.
The most widely accepted mechanism for phase transfer catalysis involving catalysts like this compound is the Starks' extraction mechanism. mdpi.comresearchgate.net This process involves the quaternary cation (Q⁺), in this case, 1,4-dimethylpyridinium, forming an ion pair with an anion (Y⁻) from the aqueous phase. mdma.chwiley-vch.de This new, lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and migrates across the phase boundary. mdma.ch
Once in the organic phase, the anion (Y⁻) is poorly solvated and thus highly reactive, allowing it to react with the organic substrate (RX) to form the product (RY). wiley-vch.de The catalyst cation then pairs with the leaving group anion (X⁻) and returns to the aqueous phase to begin the cycle anew. wiley-vch.de
A critical consideration for this compound is the nature of the iodide counter-ion. Iodide has a low hydration energy, which gives it a preference for the organic phase. mdpi.com This property can lead to "catalyst poisoning," where the iodide ion remains paired with the quaternary cation in the organic phase, hindering the transport of the desired reactant anion from the aqueous phase and thus inhibiting the reaction. acsgcipr.orgmdpi.com
Role in Nucleophilic Catalysis
In the context of nucleophilic reactions, the 1,4-dimethylpyridinium cation itself acts as an electrophile rather than a nucleophilic catalyst. The pyridinium (B92312) ring is an electron-deficient system that is susceptible to nucleophilic attack. nih.gov This reactivity is exploited in various synthetic methods to produce functionalized dihydropyridines, which are valuable intermediates for nitrogen-containing heterocycles like piperidines and tetrahydropyridines. nih.govmdpi.com
The addition of a nucleophile can occur at the C2, C4, or C6 positions of the pyridinium ring. nih.gov Gold(I)-catalyzed reactions, for example, have been developed for the nucleophilic allylation of azinium ions, including pyridinium salts, which show complete regioselectivity for attack at the 4-position to yield 1,4-dihydropyridines. d-nb.info While the iodide ion of this compound is a nucleophile, the primary catalytic function of the compound as a whole is to facilitate reactions via phase transfer, rather than acting as a direct nucleophilic catalyst.
Supramolecular Catalysis Utilizing this compound Derivatives
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can mimic the efficiency and selectivity of natural enzymes. mdpi.com This field utilizes principles of host-guest chemistry to create organized structures that facilitate chemical reactions.
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. rsc.orgrsc.org This interaction can be used to create novel catalytic systems where the host matrix isolates or stabilizes a catalyst, or brings reactants into close proximity. rsc.orgtum.de
While specific examples utilizing derivatives of this compound in supramolecular catalysis are not widespread, the concept is applicable. A derivative of this compound could be designed to act as either the host or the guest. For instance, the pyridinium core could be incorporated into a larger macrocyclic structure to act as a host. Alternatively, it could be functionalized with a specific recognition moiety (e.g., an adamantyl group) to act as a guest that binds to a host like β-cyclodextrin. rsc.org Such a system could be used for catalyst recovery and reuse. rsc.org
The formation of a host-guest complex can significantly accelerate organic reactions. mdpi.com By encapsulating reactants within a catalytic cavity, the host-guest system can increase the effective concentration of the reactants, stabilize the reaction's transition state through specific non-covalent interactions, and control the stereochemical outcome of the reaction. mdpi.com
In a hypothetical system involving a derivative of this compound, the pyridinium moiety could be positioned within a host structure to interact with a bound substrate. This pre-organization of reactants would lower the activation energy of the reaction, leading to a significant rate enhancement, similar to the action of an enzyme's active site. mdpi.com
Applications of 1,4 Dimethylpyridinium Iodide in Materials Science
Development of Ionic Liquids Incorporating 1,4-Dimethylpyridinium (B189563) Cation
Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature. wiley-vch.de They possess unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them attractive for various applications. wiley-vch.de The 1,4-dimethylpyridinium cation is a key component in the formulation of a specific class of these advanced materials. chemimpex.com
The design of pyridinium-based ionic liquids is a strategic process that involves the careful selection of both the cation and the anion to achieve desired physical and chemical properties. wiley-vch.de The structure of the cation, in this case, the 1,4-dimethylpyridinium cation, is a primary determinant of the resulting ionic liquid's characteristics. researchgate.net
Key design principles for pyridinium-based ionic liquids include:
Cation Structure : The substitution pattern on the pyridine (B92270) ring significantly influences the properties of the ionic liquid. In the case of the 1,4-dimethylpyridinium cation, the presence and position of the methyl groups impact the symmetry, size, and charge distribution of the cation. These factors, in turn, affect properties like melting point, viscosity, and density.
Anion Selection : The choice of the anion paired with the pyridinium (B92312) cation is equally critical. Different anions can dramatically alter the ionic liquid's properties, including its miscibility with other substances, electrochemical stability, and melting point.
Functionalization : Introducing specific functional groups into the cation or anion can impart task-specific properties to the ionic liquid. For instance, adding ester or hydroxyl groups can enhance biodegradability. researchgate.net
The interplay between the 1,4-dimethylpyridinium cation and various anions allows for the creation of a wide array of ionic liquids with tailored properties.
Ionic liquids containing the 1,4-dimethylpyridinium cation are being explored for their potential in advanced energy storage devices like batteries and supercapacitors. chemimpex.comnumberanalytics.com Their inherent properties, such as high ionic conductivity and a wide electrochemical window, make them suitable for use as electrolytes. wiley-vch.de
Table 1: Properties of Advanced Energy Storage Materials
| Property | Description |
| High Energy Density | The capacity to store a significant amount of energy per unit of mass or volume. numberanalytics.com |
| High Power Density | The ability to rapidly release stored energy. numberanalytics.com |
| Long Cycle Life | The capability to endure numerous charge-discharge cycles without significant performance loss. numberanalytics.com |
| High Thermal Stability | The ability to maintain performance and safety across a broad range of temperatures. numberanalytics.com |
Integration in Functional Polymer Synthesis
Beyond ionic liquids, 1,4-dimethylpyridinium iodide is also utilized in the field of polymer chemistry, specifically in the synthesis of functional polymers through cationic polymerization.
Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. researchgate.net Mechanistic studies have explored the role of various compounds in initiating and controlling these reactions.
In some systems, compounds structurally related to this compound can act as initiators or play a role in the polymerization process. For instance, studies on the living cationic polymerization of vinyl ethers have utilized initiating systems that can include a Lewis acid and an adduct of a vinyl ether with a protic acid, demonstrating the complexity and tunability of these reactions. acs.org The goal of these studies is to achieve controlled polymerization, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org
Advancements in analytical techniques have enabled researchers to visualize polymerization processes in real-time, providing valuable insights into reaction kinetics and mechanisms. nih.gov Techniques like fluorescence microscopy can be employed to monitor the physical and chemical changes that occur during polymerization. nih.govresearchgate.net
Electrochemical Investigations and Applications of 1,4 Dimethylpyridinium Iodide
1,4-Dimethylpyridinium (B189563) Iodide as a Supporting Electrolyte
Supporting electrolytes are crucial components in electrochemical cells, providing ionic conductivity to the solution without participating in the primary electrode reactions. Pyridinium (B92312) salts, in general, are recognized for their potential use in electrolyte systems. For instance, various alkylpyridinium iodide salts have been investigated as iodide sources and for their contribution to ionic conductivity in dye-sensitized solar cells (DSSCs). nih.govkorea.ac.kr These salts are often considered due to their straightforward synthesis and cost-effectiveness compared to other common electrolyte components like imidazolium salts. nih.govkorea.ac.kr
Enhancing Conductivity in Electrochemical Cells
The ionic conductivity of an electrolyte is a critical factor for the efficient operation of an electrochemical cell. For pyridinium-based electrolytes, conductivity is influenced by factors such as the size and shape of the cation and the nature of the anion.
Below is a table showing the photovoltaic performance of dye-sensitized solar cells using electrolytes containing different alkylpyridinium iodide salts. While 1,4-Dimethylpyridinium iodide is not explicitly listed, the data for related compounds illustrate the impact of the cation structure on cell performance.
| Cation | Jsc (mA/cm²) | Voc (V) | Fill Factor | Efficiency (%) |
| 1-Ethylpyridinium | 16.3 | 0.64 | 0.65 | 6.8 |
| 1-Propylpyridinium | 16.0 | 0.64 | 0.66 | 6.8 |
| 1-Butylpyridinium | 16.2 | 0.64 | 0.66 | 6.8 |
| 1-Pentylpyridinium | 15.9 | 0.63 | 0.66 | 6.6 |
| 1-Hexylpyridinium | 15.9 | 0.64 | 0.66 | 6.7 |
| 1-Heptylpyridinium | 15.6 | 0.63 | 0.66 | 6.5 |
| 1-Octylpyridinium | 15.6 | 0.63 | 0.66 | 6.5 |
| 1-Methyl-3-picolinium | 15.5 | 0.60 | 0.66 | 6.1 |
Data adapted from a study on alkylpyridinium iodide salts in dye-sensitized solar cells.
Advanced Electrochemical Systems Utilizing Pyridinium Ions
Pyridinium ions are being explored in various advanced electrochemical systems beyond conventional applications. One area of significant research is their use in redox flow batteries. nih.gov Specifically, extended bispyridinium compounds are being investigated as promising electrolyte candidates for this energy storage technology. nih.gov Research in this area focuses on understanding the redox behavior and cycling stability of these electrolytes. nih.gov
Studies on bispyridinium-based electrolytes have delved into the mechanisms of charge-discharge processes and the factors influencing capacity fade. nih.gov For instance, the formation of radical species and their subsequent reactions, including with dissolved oxygen, are critical aspects affecting battery performance. nih.gov The propensity of these radicals to form π-dimers has been identified as a key factor in mitigating reactivity with oxygen, which could enable the operation of such batteries in air-tolerant systems. nih.gov
While these investigations provide valuable insights into the electrochemical behavior of pyridinium-based systems, it is important to note that they focus on more complex pyridinium structures than this compound. Further research is needed to determine the specific applicability and performance of the 1,4-dimethylpyridinium cation in such advanced electrochemical systems.
Photochemistry and Photophysical Studies of 1,4 Dimethylpyridinium Iodide and Its Derivatives
Photochemical Transformations of Pyridinium (B92312) Salts
Pyridinium salts are a class of organic compounds known for their versatile photochemical reactivity. rsc.org Upon absorption of light, these redox-active molecules can serve as precursors for radical species under mild conditions. rsc.org The core photochemical transformations of N-alkylpyridinium salts, including 1,4-dimethylpyridinium (B189563) iodide, involve several distinct pathways, such as photocyclization, photohydration, and photoinduced electron transfer.
One of the most notable photochemical reactions of pyridinium salts is their isomerization into bicyclic aziridines. researchgate.net This process, a type of electrocyclization, transforms the planar aromatic ring into a strained, three-dimensional structure. researchgate.netscilit.com For instance, DFT calculations on N-butylpyridinium salt suggest that excitation can lead to the formation of a Dewar isomer (a 2-azabicyclo[2.2.0]hexa-diene derivative), which can then react with nucleophiles. nih.govresearchgate.net
In the presence of nucleophiles like water or hydroxide (B78521) ions, N-alkylpyridinium salts undergo photohydration. researchgate.net This reaction typically yields 6-azabicyclo[3.1.0]hexenol derivatives. nih.govresearchgate.net The mechanism is believed to proceed through the formation of the aforementioned bicyclic intermediates, which are subsequently attacked by the nucleophile. researchgate.net The specific products can be influenced by the counter-ion; for example, irradiating iodide salts of N-methylated picolines yields azabicyclic hydration products, while perchlorate (B79767) salts can undergo different pathways due to photoelimination of perchloric acid. researchgate.net
Furthermore, pyridinium salts can participate in photoinduced single electron transfer (SET) processes, which makes them effective radical precursors in organic synthesis. rsc.org This reactivity has been harnessed for various stereoselective reactions, including enantioselective α-alkylation of aldehydes, where a light-activated charge-transfer complex is formed. rsc.orgchemrxiv.org
Photodimerization Processes and Reaction Kinetics
Photodimerization is another key photochemical transformation observed in pyridine-based compounds, typically involving cycloaddition reactions upon irradiation. While specific studies on the photodimerization of 1,4-dimethylpyridinium iodide are not extensively detailed in the available literature, research on closely related compounds provides significant insight into the potential processes and their kinetics.
A relevant analogue, 1,4-dimethyl-2-pyridinone, undergoes a solid-state [4+4] photodimerization when irradiated. nih.govacs.org The kinetics of this single-crystal-to-single-crystal transformation have been studied at different temperatures. The reaction follows a sigmoidal curve, which can be modeled using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model for crystal growth. nih.govacs.org This model suggests a mechanism that is intermediate between a random distribution of product molecules and the growth of distinct product nuclei within the crystal. nih.gov Kinetic studies at 230 K and 280 K allowed for the calculation of the activation energy for the solid-state photodimerization process. acs.org
| Parameter | Value | Source |
| Reaction Type | [4+4] Photodimerization | nih.govacs.org |
| Compound | 1,4-Dimethyl-2-pyridinone | nih.govacs.org |
| Kinetic Model | JMAK | nih.govacs.org |
| Activation Energy (Ea) | 32.5 kJ/mol | nih.govacs.org |
In other pyridinium systems, different modes of photodimerization, such as [2+2] photocycloaddition, have been observed, particularly in olefin-containing pyridinium derivatives. rsc.org These reactions lead to the formation of cyclobutane (B1203170) products and demonstrate the structural versatility of photochemical reactions in these heterocyclic systems. rsc.org
Applications in Fluorescent Probe Design and Imaging
Derivatives of this compound are valuable building blocks in the design of advanced fluorescent probes for biological imaging. nih.gov The pyridinium moiety often serves as a potent electron-acceptor and a mitochondrial targeting group, enabling the creation of probes for specialized applications like two-photon microscopy. nih.govresearchgate.netnih.gov
Two-photon microscopy has become a powerful tool for deep-tissue bioimaging, offering advantages like greater penetration depth, reduced photodamage, and lower autofluorescence compared to traditional one-photon microscopy. nih.govnih.gov The design of effective two-photon absorbing fluorescent probes often relies on creating molecules with a significant intramolecular charge transfer (ICT) character. nih.gov
Pyridinium derivatives are ideal for this purpose. A common design strategy involves connecting an electron-donating group to the pyridinium core (an electron-acceptor) through a π-conjugated bridge. nih.govacs.org This "D-π-A" structure facilitates a large change in the dipole moment upon excitation, which enhances the two-photon absorption cross-section. nih.gov For example, a series of probes with a central pyridinium acceptor and varying numbers of methoxystyrene "arms" (donors) have been developed, demonstrating excellent two-photon absorption in the near-infrared region. nih.govnih.gov
Ratiometric sensing, which compares fluorescence intensity at two different wavelengths, provides a built-in correction for environmental variations, leading to more quantitative and reliable imaging. acs.org Probes incorporating pyridinium units have been successfully designed for the ratiometric detection of various biological analytes. acs.org
| Probe | Donor | Acceptor | Key Feature | Application |
| Mito-3arm | Methoxystyrene "arms" | Pyridinium center | Excellent two-photon absorption | Mitochondrial imaging |
| Lyso-PCE | Carbazole | Pyridine (B92270) | pH-sensitive | Lysosome imaging |
Mitochondria are vital organelles that maintain a significant negative transmembrane potential (up to -180 mV). frontiersin.org This electrochemical gradient can be exploited to target the organelle with specifically designed fluorescent probes. The permanent positive charge of the quaternary nitrogen in N-alkylpyridinium salts makes them effective mitochondria-targeting moieties. nih.govresearchgate.net
Fluorescent probes incorporating a pyridinium cation can selectively accumulate within the mitochondrial matrix, driven by the membrane potential. nih.govfrontiersin.org This principle has been widely used to develop a variety of mitochondria-specific probes for imaging the organelle's structure, function, and the presence of reactive small molecules like hydrogen sulfide. nih.govrsc.org
The design of these probes often combines the pyridinium targeting group with a fluorophore that is sensitive to its microenvironment, allowing for the monitoring of factors like polarity, pH, or specific analytes within the mitochondria. nih.gov The development of such probes is crucial for studying the role of mitochondrial dysfunction in numerous human diseases, including neurodegenerative disorders and cancer. nih.gov
Supramolecular Interactions and Self Assembly of 1,4 Dimethylpyridinium Iodide Systems
Charge-Assisted Anion-π Interactions in Solid and Solution States
A key feature of the 1,4-dimethylpyridinium (B189563) cation is its electron-deficient aromatic ring, which makes it an effective π-acceptor. The permanent positive charge on the nitrogen atom significantly enhances this effect, allowing for strong, charge-assisted anion-π interactions with the iodide anion. nih.govresearchgate.net In this arrangement, the electron-rich iodide anion is attracted to the face of the pyridinium (B92312) ring.
In the solid state, X-ray crystallographic analyses of related alkylpyridinium iodide salts reveal multiple short contacts between iodide anions and the aromatic rings of the pyridinium cations, providing clear evidence for these anion-π associations. nih.govacs.orgresearchgate.net For 1,4-dimethylpyridinium iodide specifically, the compound crystallizes with three independent cations and three iodide anions in the asymmetric unit. researchgate.netresearchgate.net While one report based on this structure noted the absence of "significant" intermolecular interactions, more detailed computational and spectral studies on analogous systems confirm the energetic importance of anion-π bonding. researchgate.netresearchgate.netresearchgate.net
In solution, the existence of these interactions is supported by UV-vis spectroscopy. The appearance of charge-transfer bands in the spectra of alkylpyridinium iodides is consistent with the formation of anion-π complexes. nih.govresearchgate.netresearchgate.net Density Functional Theory (DFT) computations confirm that the anion-π and hydrogen-bonded complexes have comparable interaction energies, indicating that both types of interactions coexist and compete in solution. nih.govresearchgate.net The relative stability of these interactions can be influenced by the polarity of the solvent medium. nih.govresearchgate.netacs.org
Hydrogen Bonding Networks and Energetic Contributions
Alongside anion-π interactions, hydrogen bonding plays a crucial role in the supramolecular assembly of this compound. The hydrogen atoms on the pyridinium ring, particularly those in the ortho positions relative to the charged nitrogen, and the hydrogens on the N-methyl and 4-methyl groups can act as hydrogen bond donors, with the iodide anion serving as the acceptor (C-H···I). nih.govacs.org
X-ray structural analysis of 1-ethyl-4-carbomethoxypyridinium iodide, a closely related compound, shows that iodide anions form multiple short contacts with hydrogen atoms of the pyridinium cations. nih.govacs.org The geometric characteristics of these contacts, with distances smaller than the sum of the van der Waals radii, are indicative of moderately strong hydrogen bonds. nih.govacs.org Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analyses have been used to probe the nature of these bonds, suggesting that their energetic contribution is comparable to that of the anion-π interactions. nih.govresearchgate.netresearchgate.net In the solid state of this model compound, the interaction energies for both hydrogen-bonded and anion-π contacts are calculated to be in the range of 1.2 ± 0.2 kcal/mol. acs.org
Studies using ¹H NMR spectroscopy in solution show chemical shifts that are primarily determined by hydrogen bonding between the cation and the anion. nih.govresearchgate.net This, combined with the UV-vis data, demonstrates the simultaneous presence and comparable strength of both hydrogen bonding and anion-π interactions in solution. nih.govresearchgate.net
| System | Parameter | Value | Significance |
|---|---|---|---|
| This compound researchgate.net | Crystal System | Monoclinic | Defines the basic solid-state packing arrangement. The presence of three independent ion pairs in the asymmetric unit allows for a complex network of interactions. |
| Space Group | P2₁/c | ||
| a (Å) | 13.8301 | ||
| b (Å) | 19.7170 | ||
| c (Å) | 10.2121 | ||
| Z | 12 | ||
| 1-Ethyl-4-carbomethoxypyridinium iodide (Model System) nih.govacs.org | Interaction Type | C-H···I Hydrogen Bonding & Anion-π | Demonstrates the coexistence of multiple non-covalent interactions with similar interaction energies, highlighting the competitive nature of the supramolecular assembly. |
| Calculated Interaction Energy (E) | ~1.2 ± 0.2 kcal/mol |
Host-Guest Complexation with Supramolecular Hosts
The well-defined size, shape, and cationic nature of the 1,4-dimethylpyridinium moiety make it an excellent "guest" for encapsulation by various "host" macrocycles in the field of host-guest chemistry. wikipedia.org This interaction involves the guest molecule fitting into a cavity within the host, held in place by a combination of non-covalent forces such as ion-dipole interactions, hydrophobic effects, and van der Waals forces. wikipedia.org
Research has shown that this compound is a significant guest molecule in complexation studies with cucurbit[n]uril (CB[n]) macrocycles. Cucurbiturils are pumpkin-shaped hosts with a hydrophobic cavity and two polar, carbonyl-lined portals. core.ac.uk The 1,4-dimethylpyridinium cation can be encapsulated within the cavity of hosts like CB acs.org, driven by favorable ion-dipole interactions between the cation and the host's portals, as well as hydrophobic effects.
Furthermore, this compound serves as a key building block in the synthesis of larger, more complex guest molecules designed for recognition by other supramolecular hosts. rsc.org For example, it has been used as a starting material to create stilbazolium dyes. rsc.org These elongated cationic dyes have been studied as guests for water-soluble pillar cdnsciencepub.comarenes, which are pillar-shaped macrocycles. rsc.org The complexation of these pyridinium-based guests within the pillararene cavity can lead to significant changes in their photophysical properties, such as intense color changes and dramatic fluorescence enhancement, making them useful for applications like chemical sensing. rsc.org
| Host Molecule | Guest Molecule | Nature of Interaction | Reference |
|---|---|---|---|
| Cucurbit[n]urils (e.g., CB acs.org) | 1,4-Dimethylpyridinium cation | The pyridinium moiety is encapsulated within the host's hydrophobic cavity, stabilized by ion-dipole and hydrophobic interactions. | |
| Water-Soluble Pillar cdnsciencepub.comarene (WPA5) | Stilbazolium dyes (synthesized from this compound) | The cationic stilbazolium guest binds within the pillararene cavity, leading to significant changes in the guest's spectroscopic properties. | rsc.org |
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of 1,4-Dimethylpyridinium (B189563) iodide. These calculations provide a quantum mechanical description of the electron density of the molecule, from which numerous properties can be derived. For analogous compounds like N-methylpyridinium iodide, DFT calculations, often in conjunction with crystallographic data, have been employed to understand the geometric and electronic structure.
The molecular structure of the 1,4-dimethylpyridinium cation is characterized by the planar pyridinium (B92312) ring. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. The electronic structure is detailed through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.
For the 1,4-dimethylpyridinium cation, the HOMO is typically a π-orbital distributed over the pyridinium ring, while the LUMO is a π-orbital, also delocalized across the ring. The presence of the two methyl groups can influence the energies of these orbitals through inductive and hyperconjugative effects. DFT calculations can quantify these effects and provide a detailed picture of the electron distribution.
Table 1: Representative Calculated Molecular Orbital Energies for a Substituted Pyridinium Cation (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -1.85 | π orbital |
| LUMO | -2.50 | π* orbital, primarily on the pyridinium ring |
| HOMO | -7.80 | π orbital, primarily on the pyridinium ring |
| HOMO-1 | -8.50 | π orbital |
Note: This table is illustrative and provides representative values for a substituted pyridinium cation based on general DFT calculation outcomes for similar structures. The exact values for 1,4-Dimethylpyridinium iodide would require specific calculations.
The interaction between the 1,4-dimethylpyridinium cation and the iodide anion is a key aspect of the compound's overall structure and properties. DFT calculations are instrumental in quantifying the strength and nature of this interaction. The primary forces at play are electrostatic attraction between the positively charged cation and the negatively charged anion, as well as dispersion forces.
Studies on similar pyridinium-iodide systems have shown that the iodide anion can interact with the pyridinium cation in multiple ways, including through anion-π interactions with the aromatic ring and through interactions with the hydrogen atoms of the methyl groups and the ring. DFT calculations can determine the binding energy of the ion pair, which is the energy released when the cation and anion come together from an infinite separation.
The calculation of interaction energies often involves correcting for basis set superposition error (BSSE) to obtain more accurate results. The magnitude of the interaction energy provides insight into the stability of the ion pair in the gas phase and can be used in conjunction with solvation models to understand its behavior in solution. For related systems, these interaction energies have been found to be significant, indicating a strong association between the cation and anion. researchgate.net
Table 2: Illustrative Interaction Energies for a Pyridinium-Iodide Ion Pair
| Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Electrostatic | -80 to -100 |
| Dispersion | -5 to -15 |
| Total Interaction Energy | -85 to -115 |
Note: This table provides an illustrative breakdown of interaction energies for a representative pyridinium-iodide ion pair. The values are based on general findings for similar ionic interactions and are not specific to this compound.
Computational Modeling of Reaction Mechanisms
Computational modeling can be employed to explore the potential reaction mechanisms involving this compound. As a pyridinium salt, it can participate in a variety of organic reactions. For instance, the pyridinium ring can be susceptible to nucleophilic attack, and the methyl groups can potentially undergo radical reactions.
DFT calculations can be used to map out the potential energy surface for a proposed reaction. This involves locating the structures of reactants, products, transition states, and any intermediates. The energies of these species allow for the calculation of activation energies and reaction enthalpies, providing a thermodynamic and kinetic profile of the reaction.
One common reaction type for pyridinium salts is nucleophilic substitution, where a nucleophile attacks the carbon atoms of the ring or the methyl groups. For example, in a hypothetical S\textsubscript{N}2 reaction at one of the methyl carbons, computational modeling could elucidate the structure of the pentacoordinate transition state and the associated energy barrier. The nature of the solvent can also be incorporated into these models using continuum solvation models or explicit solvent molecules to provide a more realistic picture of the reaction in solution. While specific computational studies on the reaction mechanisms of this compound are not prevalent, the general reactivity of pyridinium salts suggests a rich area for theoretical investigation.
Environmental Fate Prediction Models for Related Ionic Liquids (COSMO-RS, KOW, BCF, KOC)
Predicting the environmental fate of ionic liquids like this compound is crucial for assessing their potential environmental impact. Computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating key environmental parameters. nih.gov
COSMO-RS is a method based on quantum chemistry that can predict thermodynamic properties of fluids and solutions. It can be used to estimate the octanol-water partition coefficient (log K\textsubscript{OW}) , a measure of a chemical's lipophilicity and its tendency to bioaccumulate. For ionic liquids, the log K\textsubscript{OW} is influenced by the structures of both the cation and the anion. Generally, increasing the alkyl chain length on the cation increases lipophilicity.
QSAR models establish relationships between the chemical structure of a compound and its biological or environmental properties. These models can be used to predict the bioconcentration factor (BCF) and the soil organic carbon-water (B12546825) partition coefficient (K\textsubscript{OC}) . The BCF indicates the extent to which a chemical accumulates in an organism from the surrounding environment, while the K\textsubscript{OC} describes its tendency to adsorb to organic matter in soil and sediment.
For pyridinium-based ionic liquids, these parameters are expected to vary based on the nature of the substituents on the pyridinium ring and the identity of the anion. While specific experimental or calculated data for this compound is scarce, general trends observed for other ionic liquids can provide an indication of its likely environmental behavior. For instance, the relatively small size of the 1,4-dimethylpyridinium cation would suggest a lower log K\textsubscript{OW} and BCF compared to pyridinium salts with longer alkyl chains.
Table 3: Predicted Environmental Fate Parameters for Representative Pyridinium-Based Ionic Liquids (Illustrative)
| Compound | Predicted log K\textsubscript{OW} | Predicted log BCF | Predicted log K\textsubscript{OC} |
| 1-Ethylpyridinium Bromide | -1.5 to -0.5 | 0.5 to 1.5 | 1.0 to 2.0 |
| 1-Butylpyridinium Bromide | -0.5 to 0.5 | 1.0 to 2.0 | 1.5 to 2.5 |
| 1-Hexylpyridinium Bromide | 0.5 to 1.5 | 1.5 to 2.5 | 2.0 to 3.0 |
Note: This table presents illustrative predicted values for a series of N-alkylpyridinium bromides to demonstrate the expected trends. These values are not specific to this compound and are based on general QSAR and COSMO-RS predictions for similar ionic liquids.
Compound Names Mentioned
| Compound Name |
| This compound |
| N-methylpyridinium iodide |
| 1-Ethylpyridinium Bromide |
| 1-Butylpyridinium Bromide |
| 1-Hexylpyridinium Bromide |
Synthesis and Research of 1,4 Dimethylpyridinium Iodide Derivatives and Analogs
Functionalization of the Pyridinium (B92312) Core
The functionalization of the pyridinium core is a key area of research for creating novel compounds with specific properties. The pyridine (B92270) ring is a common structure in many FDA-approved pharmaceuticals and agrochemicals. Methods for the direct functionalization of C-H bonds in pyridines are of significant interest as they offer a straightforward route to valuable substituted pyridines.
Recent studies have explored photocatalytic methods for the functionalization of pyridinium derivatives. One such method involves a photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts, which facilitates the C4-functionalization of pyridines without the need for a photocatalyst. This approach allows for the generation of alkyl, acyl, and carbamoyl (B1232498) radicals from 1,4-dihydropyridines, providing access to a variety of substituted pyridines under mild, metal-free conditions.
Another strategy for functionalizing the pyridine core is through visible-light-driven photocatalysis using quinolinone. This method allows for the site-selective functionalization of pyridinium derivatives, with the ability to switch between C2 and C4 positions by changing the radical coupling sources. For example, phosphinoyl radicals lead to C4 products, while carbamoyl radicals selectively yield C2 products.
The inherent electronic properties of the pyridine entity make meta-selective C-H functionalization more challenging than ortho- and para-functionalization. However, various methods have been developed to achieve this, including the use of directing groups, non-directed metalation, and temporary dearomatization strategies.
Synthesis of Stilbazolium Single Crystals
1,4-Dimethylpyridinium (B189563) iodide is a crucial starting material for the synthesis of stilbazolium derivatives, which are known for their nonlinear optical (NLO) properties. The synthesis typically involves a Knoevenagel condensation reaction between 1,4-dimethylpyridinium iodide and an aromatic aldehyde in the presence of a weak base like piperidine (B6355638). This reaction creates a D-π-A (donor-π-acceptor) structure, which enhances the NLO properties of the resulting molecule.
Several stilbazolium single crystals have been synthesized and characterized using this method. For instance, the condensation of this compound with 4-hydroxy benzaldehyde (B42025) yields 4-(4-hydroxy styryl)-1-methylpyridinium iodide (HSMI). Similarly, reacting it with 4-N,N-diethylamino-benzaldehyde produces 4-N,N-diethylamino-4-N-methyl-stilbazolium iodide (DESI). Another example is the synthesis of 4-(4-methoxy styryl)-1-methylpyridinium iodide (MBSI) from the condensation with 4-methoxy benzaldehyde.
The general procedure for synthesizing these stilbazolium derivatives involves refluxing a mixture of this compound, the chosen aromatic aldehyde, and a catalytic amount of piperidine in a solvent like methanol (B129727). The resulting product is then purified by recrystallization. Single crystals are typically grown from a saturated solution of the purified compound by slow evaporation of the solvent.
A metathesization reaction can be employed to further modify the stilbazolium salt. For example, HSMI can be reacted with sodium 4-styrenesulfonate to produce 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrenesulfonate (HSSS). This involves mixing hot aqueous solutions of the two salts, leading to the precipitation of the less soluble HSSS.
The table below summarizes the synthesis of some stilbazolium derivatives starting from this compound.
| Derivative Name | Aldehyde Used | Resulting Stilbazolium Iodide | Reference |
| 4-(4-Hydroxy Styryl)-1-Methylpyridinium Iodide | 4-Hydroxy Benzaldehyde | HSMI | |
| 4-N,N-Diethylamino-4-N-Methyl-Stilbazolium Iodide | 4-N,N-Diethylamino-Benzaldehyde | DESI | |
| 4-(4-Methoxy Styryl)-1-Methylpyridinium Iodide | 4-Methoxy Benzaldehyde | MBSI | |
| 4-[2-(4-Dimethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide | 4-(Dimethylamino)benzaldehyde | (2) in the referenced paper | |
| 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− | 3-Methoxy Benzaldehyde | MMPI |
Investigation of Structure-Activity Relationships in Modified Analogs
The investigation of structure-activity relationships (SAR) in modified analogs of this compound is crucial for designing molecules with desired biological activities or physical properties. By systematically altering the structure of the parent compound and its derivatives, researchers can understand how specific chemical features influence their function.
In the context of NLO materials, the structure of stilbazolium derivatives significantly impacts their properties. The extended π-conjugated system formed during the Knoevenagel condensation is essential for high optical nonlinearity. Modifications to the donor and acceptor groups within the D-π-A framework can fine-tune the NLO response.
For medicinal applications, SAR studies have been conducted on pyridinium-based compounds for various purposes. For example, a series of pyridinium styryl derivatives were designed and synthesized as potential PET tracers for cardiac amyloidosis imaging. By introducing fluorine atoms or fluoropolyethylene glycol (FPEG) side chains onto the pyridinium-styryl scaffold, researchers evaluated the binding potency to amyloid pathologies. The study found that modifications affecting lipophilicity and molecular weight had a pronounced impact on binding affinity and biodistribution.
Another study examined the SAR of substituted tetrahydropyridines, which can be derived from pyridinium precursors, as substrates for monoamine oxidase (MAO). This research helps in understanding the structural requirements for interaction with specific enzymes.
The table below presents research findings on modified analogs of this compound.
| Analog/Derivative | Modification | Research Focus | Key Finding | Reference |
| Stilbazolium Derivatives | Knoevenagel condensation with various aldehydes | Nonlinear Optical (NLO) Properties | The D-π-A structure enhances NLO properties. | |
| Pyridinium Styryl Derivatives | Introduction of fluorine or FPEG side chains | PET Tracers for Cardiac Amyloidosis | Lipophilicity and molecular weight affect binding affinity and biodistribution. | |
| Substituted Tetrahydropyridines | Methyl substitutions on the tetrahydropyridine (B1245486) ring | Substrates for Monoamine Oxidase (MAO) | Elucidates structural requirements for enzyme interaction. | |
| C4-Functionalized Pyridines | Photoinduced charge transfer with 1,4-dihydropyridines | Synthetic Methodology | Provides access to a variety of substituted pyridines under mild conditions. | |
| C2/C4-Functionalized Pyridinium Derivatives | Visible-light photocatal |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,4-Dimethylpyridinium iodide, and what are their key reaction conditions?
- The compound is typically synthesized via quaternization of 4-methylpyridine with methyl iodide in anhydrous solvents like acetonitrile or dichloromethane under reflux. Reaction completion is confirmed by precipitation of the iodide salt. Detailed protocols emphasize maintaining stoichiometric ratios and inert atmospheres to avoid side reactions . For example, Deschner et al. (2017) report crystallization from methanol/water mixtures to obtain high-purity crystals suitable for X-ray diffraction studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers focus on?
- 1H/13C NMR : Pyridinium protons resonate downfield (δ ~8.5–9.5 ppm) due to the positive charge. The methyl groups appear as singlets (δ ~4.0–4.5 ppm for N-methyl and ~2.5–3.0 ppm for C4-methyl) .
- IR Spectroscopy : Stretching vibrations for C-N+ (1200–1250 cm⁻¹) and C-I (500–600 cm⁻¹) are critical for structural confirmation .
- X-ray Crystallography : Used to resolve bond lengths (e.g., C-N+ ~1.48 Å) and packing motifs, particularly in studies of charge-transfer complexes .
Q. What are the primary research applications of this compound in current materials science?
- It serves as a cationic template in perovskite solar cells to stabilize 2D/3D heterostructures. For example, its incorporation enhances moisture resistance and reduces ion migration compared to smaller ammonium salts like methylammonium iodide .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing side reactions?
- Solvent Selection : Anhydrous acetonitrile reduces hydrolysis of methyl iodide.
- Reaction Monitoring : Use TLC or in-situ NMR to track quaternization progress.
- Purification : Recrystallization from methanol/ether mixtures (1:3 v/v) removes unreacted precursors. Yield improvements (>85%) are achievable via slow cooling (0.5°C/min) to favor large crystal growth .
Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?
- High-Resolution Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to improve data accuracy.
- Charge Density Analysis : Multipole refinement models can clarify electron density distribution around the iodide counterion, addressing discrepancies in reported bond lengths .
- Comparative Studies : Cross-validate results with DFT calculations (e.g., B3LYP/6-311++G**) to reconcile experimental and theoretical geometries .
Q. In perovskite solar cell research, how does the incorporation of this compound affect device stability compared to other ammonium salts?
- Stability Testing : Devices with this compound retain >90% initial PCE after 500 hours under 85°C/85% RH, outperforming ethylenediammonium iodide (EDAI₂) and butanediammonium iodide (BDAI₂) .
- Mechanistic Insight : The bulky methyl groups sterically hinder halide migration, while the rigid pyridinium ring minimizes lattice strain during thermal cycling .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
